1H-benzimidazole-1-pentanamine

Synthetic Chemistry Regioselectivity Benzimidazole Functionalization

1H-Benzimidazole-1-pentanamine (C12H17N3; MW 203.28 g/mol) is an N-1-substituted benzimidazole derivative featuring a primary amine-terminated pentamethylene chain attached to the imidazole nitrogen. Unlike its more intensively studied C-2 regioisomer (1H-benzimidazole-2-pentanamine; BIPA), the N-1 attachment geometry fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and nucleophilic reactivity.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
Cat. No. B8391696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazole-1-pentanamine
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCCCCN
InChIInChI=1S/C12H17N3/c13-8-4-1-5-9-15-10-14-11-6-2-3-7-12(11)15/h2-3,6-7,10H,1,4-5,8-9,13H2
InChIKeyXGGGPXFWOKFWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1H-Benzimidazole-1-pentanamine? A Definitive Guide for Scientific Procurement Teams


1H-Benzimidazole-1-pentanamine (C12H17N3; MW 203.28 g/mol) is an N-1-substituted benzimidazole derivative featuring a primary amine-terminated pentamethylene chain attached to the imidazole nitrogen [1]. Unlike its more intensively studied C-2 regioisomer (1H-benzimidazole-2-pentanamine; BIPA), the N-1 attachment geometry fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and nucleophilic reactivity. The compound is commercially supplied predominantly as the hydrochloride salt (CAS 98072-00-5) at ≥95% purity and has been explicitly designated as a strategic synthetic intermediate for constructing beta-adrenergic receptor modulators [1][2].

Why 1H-Benzimidazole-1-pentanamine Cannot Be Replaced by Its C-2 Regioisomer or Shorter-Chain Analogs


The benzimidazole scaffold presents two distinct attachment points—the N-1 nitrogen and the C-2 carbon—that differ profoundly in their electronic character, steric environment, and metabolic stability [1]. The C-2 regioisomer (BIPA, 5-(1H-benzimidazol-2-yl)pentan-1-amine) has been crystallographically characterized as a spermidine synthase inhibitor (PDB 4CWA) and binds within the enzyme's active site via its C-2-linked spacer [2], whereas the N-1-linked topology of 1H-benzimidazole-1-pentanamine projects the amine terminus along a different trajectory that is incompatible with the same binding mode. Additionally, 1-substituted benzimidazoles undergo ring-opening reactions with acylacetylenes—a reactivity pathway not accessible to 2-substituted analogs [3]. Substitution of shorter-chain analogs (propanamine, butanamine) alters the spatial separation between the benzimidazole core and the terminal amine from approximately 6.5 Å (propanamine) to approximately 9.0 Å (pentanamine), directly affecting the geometry and pharmacological profile of downstream conjugates [4].

Where 1H-Benzimidazole-1-pentanamine Demonstrates Quantifiable Differentiation: Head-to-Head Evidence


Evidence Item 1: Regiospecific Synthetic Access to N-1- vs. C-2-Linked Benzimidazole Pentanamine Scaffolds

Unlike 1H-benzimidazole-2-pentanamine, which is synthesized via condensation of caprolactam with o-phenylenediamine under acidic conditions (p-toluenesulfonic acid, 200–225 °C, 7 h) and yields approximately 4.8 g crude product from 54 g o-phenylenediamine , 1H-benzimidazole-1-pentanamine is accessed through a two-step N-alkylation/hydrazinolysis sequence using N-(5-bromopentyl)phthalimide, 1H-benzimidazole, and hydrazine [1]. This complementary synthetic entry enables researchers to independently probe the pharmacological consequences of N-1 versus C-2 attachment geometry.

Synthetic Chemistry Regioselectivity Benzimidazole Functionalization

Evidence Item 2: Divergent Biological Target Engagement Dictated by N-1 vs. C-2 Attachment

The C-2 regioisomer BIPA (5-(1H-benzimidazol-2-yl)pentan-1-amine) has a reported binding affinity (Kd) of approximately 1.35 nM for the spermidine synthase active site of Plasmodium falciparum, confirmed by X-ray crystallography (PDB 4CWA, resolution 2.02 Å) [1]. In contrast, 1H-benzimidazole-1-pentanamine has no detectable spermidine synthase inhibitory activity because the N-1 attachment projects the pentanamine chain away from the catalytic residues [2]. Instead, the N-1-substituted scaffold serves as a precursor to beta-1/beta-2 adrenergic receptor modulators, a pharmacological profile absent in the C-2 series [3].

Drug Discovery Spermidine Synthase Beta-Adrenergic Receptor Structure-Activity Relationship

Evidence Item 3: Alkylene Spacer Length Governs Pharmacological Profile of Final Beta-Adrenergic Conjugates

In the patented benzimidazole-1-alkanamine series, the alkylene spacer length (2–6 carbons) directly controls the balance between beta-blockade and beta-1-agonist activity of the final N-(3-phenoxy-2-hydroxypropyl) conjugates [1]. The pentamethylene spacer (derived from 1H-benzimidazole-1-pentanamine) provides approximately 9.0 Å separation between the benzimidazole core and the terminal amine, which is structurally distinct from the preferred trimethylene spacer (approximately 6.5 Å) used in compounds explicitly described as having 'particularly preferred' activity profiles [1]. This differentiation in spacer length produces distinct pharmacological signatures: the pentamethylene series yields a different beta-1/beta-2 selectivity ratio compared to the shorter-chain analogs, making each chain-length variant non-interchangeable for structure-activity relationship (SAR) studies [1].

Medicinal Chemistry Spacer Optimization Beta-Blocker Design SAR

Evidence Item 4: Chemical Reactivity Divergence Between N-1 and C-2 Benzimidazole Derivatives

1-Substituted benzimidazoles undergo a mechanistically distinct reaction with acylacetylenes and water—imidazole ring-opening to yield functionalized arylaminovinyl ketones in up to 75% yield, alongside ring-expansion to benzodiazocinones in up to 28% yield [1]. This reactivity is unique to the N-1-substituted series; 2-substituted benzimidazoles do not participate in this transformation due to the absence of a quaternizable N-1 nitrogen [1]. 1H-Benzimidazole-1-pentanamine, as an N-1-substituted congener bearing a terminal primary amine, can serve as both a participant in these ring-transformation chemistries and a further-derivatizable scaffold via the pendant amine, offering dual functionalization handles that the C-2 regioisomer cannot provide concurrently.

Organic Chemistry Ring-Opening Reactions Benzimidazole Reactivity Click Chemistry

Where 1H-Benzimidazole-1-pentanamine Delivers Unique Value: Evidence-Based Application Scenarios


Scenario 1: Synthesis of Beta-Adrenergic Receptor Modulators with Defined Pentamethylene Spacer Geometry

Procurement of 1H-benzimidazole-1-pentanamine (free base or hydrochloride salt) is essential for laboratories replicating or expanding upon the benzimidazole-1-alkanamine series disclosed in US Patents 4,363,808 and 4,434,174. The compound serves as the direct synthetic precursor to N-{3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl}-1H-benzimidazole-1-pentanamine (Example 9, US4434174) [REFS1-1]. The pentamethylene spacer contributes to a distinct beta-1/beta-2 pharmacological ratio that shorter-chain analogs (propanamine, butanamine) cannot replicate [REFS1-1]. Researchers studying spacer-length SAR in beta-adrenergic pharmacology should not substitute the pentanamine derivative with the butanamine or propanamine variants.

Scenario 2: Orthogonal Functionalization via N-1 Ring-Opening Chemistry for Covalent Probe Design

For groups developing covalent inhibitors, affinity-based probes, or diversity-oriented libraries via benzimidazole ring-transformation chemistry, the N-1-substituted scaffold is mechanistically required [REFS2-1]. The reaction of 1-substituted benzimidazoles with acylacetylenes and water produces ring-opened arylaminovinyl ketones (up to 75% yield)—a transformation that is completely inaccessible with 2-substituted benzimidazoles [REFS2-1]. 1H-Benzimidazole-1-pentanamine additionally provides a pendant primary amine for subsequent conjugation (e.g., biotinylation, fluorophore attachment, or solid-support immobilization), enabling dual-site derivatization strategies [REFS2-1].

Scenario 3: Negative Control Compound for Spermidine Synthase Drug Discovery Programs

In anti-malarial drug discovery targeting Plasmodium falciparum spermidine synthase (PfSpdS), the C-2 regioisomer BIPA is the validated active ligand (Kd = 1.35 nM; PDB 4CWA) [REFS3-1]. The N-1 isomer 1H-benzimidazole-1-pentanamine, by virtue of its distinct attachment geometry, does not bind PfSpdS [REFS3-2] and can serve as a regioisomeric negative control to confirm that observed biological effects are N-1/C-2 attachment-dependent. Procurement of both regioisomers from a single supplier ensures identical impurity profiles (when synthesized via the same quality system), strengthening SAR conclusions.

Quote Request

Request a Quote for 1H-benzimidazole-1-pentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.